molecular formula C18H21NO5 B12292431 Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy-

Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy-

Cat. No.: B12292431
M. Wt: 331.4 g/mol
InChI Key: QAHZAHIPKNLGAS-UHFFFAOYSA-N
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Description

Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is a chemical compound with the molecular formula C18H21NO5 It is a member of the crinane alkaloid family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the crinane skeleton through a series of cyclization reactions.

    Introduction of functional groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.

    Formation of the double bond: The 1,2-didehydro functionality is introduced via dehydrogenation reactions.

Industrial Production Methods

Industrial production of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Crinan-11-ol, 1,2-didehydro-3-methoxy-: Similar structure but with a methoxy group at the 3 position instead of the 7 position.

    Ambelline: Another crinane alkaloid with similar biological activities.

Uniqueness

Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is unique due to its specific functional groups and double bond configuration, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3

InChI Key

QAHZAHIPKNLGAS-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Origin of Product

United States

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